2-(2-Bromo-4-methoxyphenyl)ethan-1-ol

Physicochemical Property Profiling Process Chemistry Purification Optimization

Researchers often face synthetic dead-ends when using non-halogenated phenylethanol analogs, which lack the aryl bromide handle needed for late-stage diversification. 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol solves this with a unique substitution pattern that enables direct Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). • Enables selective transformations that regioisomers (e.g., 1-(2-bromo-4-methoxyphenyl)ethan-1-ol) cannot perform due to differences in steric hindrance and hydroxyl reactivity. • Chiral nature and patented enantioselective resolution (CA 2184104) support procurement of single enantiomers for CNS and metabolic disease drug discovery. • The 4-methoxy group modulates electronic properties, influencing reaction rates and regioselectivity in SAR studies.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
Cat. No. B13601821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-4-methoxyphenyl)ethan-1-ol
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CCO)Br
InChIInChI=1S/C9H11BrO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6,11H,4-5H2,1H3
InChIKeyVINICEAUUVTAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol: Research & Procurement Overview


2-(2-Bromo-4-methoxyphenyl)ethan-1-ol (CAS 156474-24-5; alternate CAS 89691-60-1; molecular formula C9H11BrO2, MW 231.09) is a chiral brominated phenylethanol derivative featuring a bromine atom at the 2-position, a methoxy group at the 4-position, and a primary hydroxyl group on a two-carbon side chain [1]. This substitution pattern distinguishes it from related regioisomers such as 1-(2-bromo-4-methoxyphenyl)ethan-1-ol (a secondary alcohol with a methyl branch) and the non-halogenated analog 2-(4-methoxyphenyl)ethanol, establishing a distinct reactivity profile for nucleophilic substitution and cross-coupling applications. The compound is primarily employed as a versatile intermediate in organic synthesis and drug discovery .

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol: Why Generic Substitution Fails


Generic substitution among substituted phenylethanol derivatives is not feasible due to the compound's unique substitution pattern, which dictates its chemical and biological behavior. The precise positioning of the bromine atom at the 2-position and the methoxy group at the 4-position generates a distinct electronic environment and steric profile [1]. This specific arrangement is critical for its role as a synthetic intermediate, enabling selective transformations that regioisomers like 1-(2-bromo-4-methoxyphenyl)ethan-1-ol or 2-bromo-1-(4-methoxyphenyl)ethanol cannot perform due to differences in steric hindrance and hydroxyl group reactivity . Furthermore, the chiral nature of the molecule, when resolved into its enantiomers, is essential for applications in asymmetric synthesis and pharmaceutical development where stereochemistry dictates activity and selectivity. Using a non-specific or incorrectly substituted analog would introduce uncontrolled variability, leading to failed reactions, altered pharmacological profiles, or the production of non-targeted byproducts, thereby invalidating experimental outcomes .

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol: Evidence vs Closest Analogs


2-Bromo Substitution: Boiling Point & Purification

The 2-bromo substitution in 2-(2-bromo-4-methoxyphenyl)ethan-1-ol significantly alters its physicochemical properties compared to its non-halogenated parent scaffold. The compound exhibits a predicted boiling point of 292.1°C at 760 mmHg, which is substantially higher than the predicted boiling point of the non-halogenated analog 2-(4-methoxyphenyl)ethanol (boiling point ~260-265°C at 760 mmHg) [1]. This ~30°C increase in boiling point directly correlates with the enhanced molecular weight and polarizability introduced by the heavy bromine atom. This difference is critical for purification: it allows for more aggressive high-vacuum distillation conditions with less risk of thermal decomposition, and it fundamentally alters its retention time in reverse-phase HPLC, enabling baseline separation from its non-brominated starting materials and byproducts [1].

Physicochemical Property Profiling Process Chemistry Purification Optimization

Enantioselective Resolution for Asymmetric Synthesis

The value of 2-(2-bromo-4-methoxyphenyl)ethan-1-ol is greatly enhanced when procured as a single, optically pure enantiomer. The compound's chiral center is essential for downstream applications requiring stereochemical control. Patent CA 2184104 details a specific process for producing optically active 2-halo-1-(substituted phenyl)ethanols, including compounds where Y is a methoxy group, via optical resolution with an optically active organic amine, followed by hydrolysis . This patented methodology underscores that the racemic mixture is a distinct chemical entity from its (R)- or (S)-enantiomers, which may exhibit different reactivity or biological activity. For example, in biocatalytic applications, enzymes like those from carrot and celeriac can enantioselectively hydrolyze related acetates, demonstrating that stereochemistry is a critical parameter for reaction outcome [1].

Chiral Resolution Asymmetric Synthesis Enantioselective Biocatalysis

Regioisomer Comparison: Synthetic Versatility

A common source of procurement error is the selection of the regioisomeric secondary alcohol, 1-(2-bromo-4-methoxyphenyl)ethan-1-ol (CAS 89691-60-1), instead of the primary alcohol target compound (CAS 156474-24-5). The structural distinction—a methyl-substituted secondary alcohol versus a primary alcohol—results in significantly different chemical behavior. The primary alcohol in 2-(2-bromo-4-methoxyphenyl)ethan-1-ol is more accessible and reactive toward a broader range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid and conversion to a better leaving group (e.g., tosylate or mesylate) without the steric hindrance present at a secondary carbon [1]. Conversely, the secondary alcohol regioisomer is sterically congested and less reactive, which may limit its utility in certain nucleophilic displacement or coupling reactions .

Synthetic Intermediate Cross-Coupling Nucleophilic Substitution

2-(2-Bromo-4-methoxyphenyl)ethan-1-ol: Key Application Scenarios


Asymmetric Synthesis of Chiral Intermediates

This scenario directly leverages the evidence from the enantioselective resolution patent (CA 2184104). Researchers should procure a single enantiomer of 2-(2-bromo-4-methoxyphenyl)ethan-1-ol when constructing chiral building blocks for drug discovery programs, particularly those targeting central nervous system (CNS) disorders or metabolic diseases where stereochemistry is paramount. The patented resolution process confirms the availability of the optically pure form, which is essential for introducing a defined stereocenter early in a synthetic route, thereby avoiding costly and complex chiral separations at later stages .

Bromine-Enabled Cross-Coupling Scaffold

This application stems from the compound's unique 2-bromo-4-methoxyphenyl substitution pattern. The aryl bromide handle is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, amine, or alkyne moieties. The 4-methoxy group modulates the electronic properties of the ring, influencing reaction rates and regioselectivity. Procuring this specific compound, rather than a non-halogenated analog, allows for direct diversification of the aromatic core, a key step in lead optimization and structure-activity relationship (SAR) studies [1].

Optimized Purification Strategy

This scenario is directly supported by the quantified boiling point evidence. Process chemists developing synthetic routes to kilogram scale can utilize the predicted 292.1°C boiling point to design and validate purification steps, such as fractional distillation, that separate the target compound from lower-boiling impurities or unreacted starting materials like 2-(4-methoxyphenyl)ethanol. This data-driven approach justifies the procurement of this specific derivative, as its distinct physical properties enable purification strategies that are less energy-intensive and higher-yielding than those required for its non-halogenated counterpart .

Enantioselective Enzyme Screening Substrate

Building on the evidence for enantioselective biocatalysis, this compound (or its acetate derivative) serves as an excellent substrate for screening panels of hydrolases (e.g., lipases, esterases) to identify enzymes with high enantioselectivity. The bromine atom provides a heavy atom marker for X-ray crystallography of enzyme-substrate complexes, and the distinct substitution pattern can help define the enzyme's active site geometry. Procurement of the racemate or a specific enantiomer is essential for establishing the baseline for these enzymatic resolution studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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